6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
The compound 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide (hereafter referred to as Compound X) features an imidazo[2,1-b]thiazole core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a carboxamide moiety linked to a thiophen-2-ylmethyl group. The fluorine atom enhances electronegativity and metabolic stability, while the thiophene moiety may improve solubility and binding interactions .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYFEXFTISHERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an anticancer agent. The imidazo[2,1-b]thiazole core is known for its ability to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of imidazo[2,1-b]thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide have demonstrated efficacy against lung (A549) and skin (SK-MEL-2) cancer cells with IC50 values in the low micromolar range .
- Mechanism of Action :
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study indicated that modifications on the phenyl and thiophene rings significantly affect the compound's potency. For example, the introduction of electron-withdrawing groups like fluorine enhances the binding affinity to target proteins, thereby increasing anticancer activity .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in materials science.
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical characteristics suggest potential use in OLED technology. Its ability to emit light upon excitation could be harnessed in developing efficient light-emitting devices.
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 10.28 | FAK Inhibition |
| Compound B | SK-MEL-2 (Skin Cancer) | 4.27 | Apoptosis Induction |
| Compound C | MCF-7 (Breast Cancer) | 0.28 | Tubulin Interaction |
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation. The compound targets specific proteins and enzymes, leading to the disruption of cellular processes essential for cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 6 of the Imidazo[2,1-b]thiazole Core
The substituent at position 6 significantly influences electronic properties and biological activity. Key comparisons include:
- Electron-Withdrawing Groups : The 4-fluorophenyl group in Compound X provides moderate electron withdrawal, balancing lipophilicity and solubility. In contrast, the 4-(methylsulfonyl)phenyl group in COX-2 inhibitors () offers stronger electron withdrawal, enhancing target binding but reducing bioavailability .
- Halogen Effects : The 4-chlorophenyl analog () exhibits higher cytotoxicity than Compound X, likely due to increased lipophilicity and improved membrane permeability .
Carboxamide Substituent Variations
The carboxamide group at position 3 modulates hydrogen bonding and target selectivity:
- Thiophene vs.
- Bulkier Substituents : Piperazine-linked derivatives (e.g., 5k, 5l in ) show improved selectivity for cancer cell lines but lower solubility due to increased molecular weight .
Table 3: Cytotoxicity and Enzyme Inhibition Data
- Cytotoxicity : The 4-chlorophenyl analog (5l) outperforms sorafenib in MDA-MB-231 inhibition (IC₅₀ = 1.4 μM vs. 5.2 μM), highlighting the importance of halogen choice .
- Enzyme Inhibition : Methylsulfonyl-substituted compounds () exhibit potent COX-2 inhibition, suggesting that stronger electron-withdrawing groups are critical for enzyme targeting .
Biological Activity
6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, known for a range of biological activities including antimicrobial, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 357.4 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, with notable findings summarized below.
Anticancer Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that related compounds inhibited focal adhesion kinase (FAK), which is overexpressed in several cancers, including pancreatic cancer. The compounds showed IC values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating strong antiproliferative activity .
- Molecular docking studies suggest that these compounds may bind to key proteins involved in cancer cell survival and proliferation, disrupting essential cellular processes .
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also shown promising antimicrobial properties:
- Compounds within this class have been evaluated for their ability to inhibit bacterial growth, showing effectiveness against strains such as Staphylococcus aureus with inhibitory concentrations lower than those of standard antibiotics like ampicillin .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound targets specific kinases and enzymes critical for tumor growth and metastasis.
- Disruption of Cellular Signaling Pathways : By inhibiting FAK and other signaling molecules, the compound affects cellular adhesion and migration .
Case Studies and Research Findings
- Inhibition of FAK in Cancer Cells :
- Antimicrobial Efficacy :
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNOS |
| Molecular Weight | 357.4 g/mol |
| Anticancer IC | 0.59 - 2.81 μM |
| Antimicrobial Activity | Effective against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
